9-Bromo-10-(2-naphthyl)anthracene
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-bromo-10-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFDWYMWOJKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583042 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474688-73-8 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Anthracene Derivatives for Organic Electronics
Anthracene (B1667546) and its derivatives form a cornerstone in the development of materials for organic electronics. rsc.org The rigid, planar, and highly fluorescent nature of the anthracene core makes it an ideal candidate for a variety of roles within electronic devices. researchgate.net These derivatives have been extensively utilized as blue, green, and red emitting materials, as well as hole-transporting and electron-transporting layers in OLEDs. rsc.org
The versatility of the anthracene moiety stems from the ability to modify its properties by attaching different functional groups at its 9 and 10 positions. researchgate.net These substitutions can influence key characteristics such as thermal stability, charge carrier mobility, and the color and efficiency of light emission. rsc.orgresearchgate.net For instance, introducing bulky side groups can enhance the material's morphological stability and prevent crystallization in thin films, which is crucial for device longevity. The synthesis of various anthracene derivatives, such as those incorporating trimethylsilyl (B98337) or phenyl groups, has been a successful strategy to achieve a range of emission colors and improve device performance. koreascience.kr
Significance of Halogenated Naphthalene Anthracene Architectures in Optoelectronics
The introduction of halogens, such as bromine, into the molecular structure of aromatic hydrocarbons is a powerful strategy for tuning their optoelectronic properties. science.govresearchgate.net Halogenation can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's band gap, emission wavelength, and charge transport characteristics. The presence of a heavy atom like bromine can also promote intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent emitters for highly efficient OLEDs.
The specific architecture of 9-Bromo-10-(2-naphthyl)anthracene, which combines a halogenated anthracene (B1667546) core with a naphthalene (B1677914) substituent, is of particular importance. The naphthalene group extends the π-conjugated system, which can shift the emission wavelength and enhance the charge-carrying capabilities of the molecule. nih.gov The bromine atom not only modifies the electronic properties but also provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the construction of more complex and functional molecules. researchgate.net This synthetic versatility is critical for creating a diverse library of materials with properties fine-tuned for specific optoelectronic applications, from deep-blue emitters to stable host materials in OLED devices. bohrium.com
Overview of Research Imperatives for 9 Bromo 10 2 Naphthyl Anthracene
Overview of Established Synthetic Routes for Substituted Anthracenes
The synthesis of substituted anthracenes, a class of polycyclic aromatic hydrocarbons (PAHs), has been a subject of extensive research due to their wide-ranging applications in organic electronics and photovoltaics. shimadzu.com Historically, methods such as Friedel-Crafts reactions, the Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes have been employed to create the anthracene (B1667546) framework. mdpi.com
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of functionalized anthracenes. shimadzu.com These methods, particularly palladium-catalyzed reactions, offer high efficiency and selectivity for the formation of carbon-carbon bonds, allowing for the precise introduction of various substituents onto the anthracene core. youtube.com Among these, the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide, is a widely utilized and robust method for creating biaryl systems, including substituted anthracenes. youtube.comCurrent time information in Pasuruan, ID.
Detailed Analysis of Bromination and Naphthyl Coupling Strategies
The synthesis of this compound typically involves a two-step process: the selective bromination of an anthracene precursor followed by the coupling of a naphthyl group.
Regioselective Synthesis Approaches for this compound
A primary route to this compound involves the Suzuki cross-coupling reaction between 9-bromoanthracene (B49045) and naphthalene-2-boronic acid. nih.gov This method allows for the direct and selective formation of the C-C bond at the 10-position of the anthracene core.
Alternatively, the synthesis can commence from 9,10-dibromoanthracene, requiring a regioselective mono-arylation. Achieving mono-substitution in dihalogenated aromatic compounds can be challenging, but catalyst control can be employed to favor the desired product. acs.org The choice of catalyst, ligands, and reaction conditions can influence the relative rates of the first and second coupling reactions, enabling the isolation of the mono-arylated product.
Catalytic Systems and Reaction Conditions for C-Br and C-C Coupling
The Suzuki-Miyaura coupling reaction is central to the synthesis of this compound. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. Current time information in Pasuruan, ID. The choice of base and solvent also plays a crucial role. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently used in a biphasic solvent system, often a mixture of an organic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) and water. Current time information in Pasuruan, ID.
For the regioselective mono-arylation of 9,10-dibromoanthracene, the careful selection of a palladium catalyst and a sterically hindered phosphine (B1218219) ligand can be critical. By tuning the electronic and steric properties of the ligand, the reactivity of the catalytic species can be modulated to favor the mono-coupled product over the di-substituted byproduct. acs.org
Below is a table summarizing typical catalytic systems for Suzuki-Miyaura cross-coupling reactions to form diarylanthracene derivatives.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/THF/H₂O | 85 | Good | Current time information in Pasuruan, ID. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | - | |
| PdCl₂(dppf) | dppf | K₂CO₃ | - | - | - | |
| Pd(OAc)₂ | (2-mesitylindenyl)dicyclohexylphosphine | K₃PO₄·3H₂O | Water | - | High | nih.gov |
Purification Techniques for High-Purity this compound
The performance of this compound in optoelectronic devices is directly correlated with its purity. Even trace amounts of impurities can act as charge traps or quenching sites, leading to a significant reduction in device efficiency and lifetime. researchgate.net Therefore, rigorous purification protocols are essential.
Advanced Chromatographic and Recrystallization Protocols
Column chromatography is a fundamental technique for the purification of organic compounds. For substituted anthracenes, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and dichloromethane, is often used as the eluent. rsc.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer superior separation efficiency and are invaluable for both analytical purity assessment and preparative purification. researchgate.netnih.gov Reverse-phase columns, such as C18, are frequently employed with mobile phases consisting of acetonitrile (B52724) and water. toray-research.co.jp Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the purification of OLED materials, offering advantages in terms of reduced solvent consumption and potentially milder conditions. chromatographyonline.com
Recrystallization is another critical purification step. The choice of solvent is paramount; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For anthracene derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of solvents like hexane/acetone or hexane/tetrahydrofuran. researchgate.net For this compound and similar compounds, recrystallization from solvents like isopropanol (B130326) has been reported. mdpi.com
The following table outlines typical chromatographic conditions for the purification and analysis of anthracene derivatives.
| Technique | Column | Mobile Phase | Flow Rate | Detector | Reference |
| HPLC | Reverse Phase (C18) | Acetonitrile/Water | 1.0 mL/min | UV/Fluorescence | toray-research.co.jp |
| UHPLC | Hypersil GOLD VANQUISH (C18) | Acetonitrile/Water (gradient) | 0.5 mL/min | UV | |
| SFC | Shim-pack Diol II | CO₂/Acetonitrile | 3 mL/min | UV | shimadzu.com |
| Column Chromatography | Silica Gel | Hexane/Dichloromethane | - | - | rsc.org |
Assessment of Purity for Optimal Optoelectronic Device Functionality
The purity of this compound intended for OLED applications must be exceptionally high, often exceeding 99.9%. The assessment of this purity requires highly sensitive analytical techniques. HPLC and gas chromatography-mass spectrometry (GC-MS) are standard methods for quantifying organic impurities. researchgate.net
Furthermore, the photophysical properties of the material are a direct indicator of its purity. Photoluminescence (PL) spectroscopy is a crucial tool for this assessment. The presence of impurities can lead to shifts in the emission wavelength, a decrease in the photoluminescence quantum yield (PLQY), and the appearance of additional emission bands due to excimer or exciplex formation. toray-research.co.jp For OLED materials, even trace amounts of halogenated impurities can have a significant negative impact on device performance. researchgate.net Therefore, techniques like HPLC coupled with mass spectrometry (HPLC-MS) are vital for identifying and quantifying these detrimental impurities. researchgate.net The thermal stability of the material, often evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is another important purity-related parameter for materials used in vacuum-deposited OLEDs. acs.org
Electronic Structure Elucidation using Quantum Chemical Methods
The electronic properties of this compound are primarily governed by the interplay between the anthracene core, the naphthyl substituent, and the bromine atom. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.
Frontier Molecular Orbital Analysis of this compound
For this compound, the HOMO is expected to be primarily localized on the electron-rich anthracene and naphthyl moieties, which are π-conjugated systems. The LUMO, conversely, is also anticipated to be distributed across the π-system of the anthracene and naphthyl groups. The introduction of the bromine atom, being an electron-withdrawing group, can subtly influence the energy levels of these orbitals.
In analogous 9,10-disubstituted anthracene derivatives, the HOMO and LUMO are predominantly of π-character, localized on the anthracene core and the aromatic substituents. sigmaaldrich.com For instance, in 9,10-bis(2-naphthyl)anthracene (β-ADN), a structurally similar compound, DFT calculations have shown that the HOMO and LUMO are delocalized over the entire molecular framework. sigmaaldrich.com The HOMO-LUMO gap in such compounds is a key determinant of their blue light-emitting properties. sigmaaldrich.com
A theoretical analysis of related anthracene derivatives suggests that the HOMO-LUMO gap for this compound would be in a range typical for blue-emitting organic molecules. The energy of these orbitals can be computationally estimated, and these values are crucial for predicting the material's charge transport capabilities in electronic devices. A larger HOMO-LUMO gap generally correlates with greater kinetic stability and lower chemical reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for 9,10-Disubstituted Anthracenes (Based on Theoretical Studies of Analogous Compounds)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 9,10-diphenylanthracene (B110198) | -5.94 | -2.41 | 3.53 |
| 9,10-di(2-naphthyl)anthracene | -5.89 | -2.53 | 3.36 |
| Expected for this compound | ~ -5.9 to -6.1 | ~ -2.5 to -2.7 | ~ 3.2 to 3.6 |
Note: The values for this compound are estimations based on trends observed in related substituted anthracenes and are not from direct computational results for this specific molecule.
Charge Density Distribution and Electrostatic Potential Mapping
The charge density distribution reveals how electrons are distributed within the molecule, and the molecular electrostatic potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.
In a molecule like this compound, the MEP map would likely show regions of negative potential (electron-rich) located over the π-systems of the anthracene and naphthalene (B1677914) rings. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. The bromine atom, due to its electronegativity, would create a region of slight negative potential around itself, while also influencing the potential of the adjacent carbon atom.
Computational studies on similar aromatic systems demonstrate that the MEP can effectively guide the understanding of intermolecular interactions and reactivity. uni-muenchen.de For instance, in anthracene-9,10-dicarboxaldehyde, the oxygen atoms of the aldehyde groups are identified as electron-rich centers, prone to electrophilic attack. utexas.edu By analogy, the extended π-cloud of the naphthyl and anthracenyl rings in this compound would be the primary sites of negative electrostatic potential.
Table 2: Predicted Electrostatic Potential Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Anthracene and Naphthalene Rings (π-system) | Negative (Red/Yellow) | Susceptible to Electrophilic Attack |
| Hydrogen Atoms | Positive (Blue) | Potential for Nucleophilic Interaction |
| Bromine Atom | Slightly Negative | Influences local charge distribution |
Note: The color coding (Red/Yellow for negative, Blue for positive) is a standard representation for MEP maps.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound are important for understanding its solid-state packing and photophysical properties. Conformational analysis through computational methods can predict the most stable arrangement of the molecule, particularly the dihedral angle between the plane of the anthracene core and the naphthyl substituent.
Due to steric hindrance between the naphthyl group and the adjacent hydrogen atoms on the anthracene core, it is highly probable that the naphthyl group is twisted out of the plane of the anthracene moiety. This dihedral angle is a critical parameter that affects the extent of π-conjugation between the two aromatic systems. A larger dihedral angle would lead to reduced conjugation, which in turn influences the electronic and photophysical properties.
For similar 9,10-diaryl-substituted anthracenes, the dihedral angles between the aryl substituents and the anthracene core are typically found to be in the range of 60° to 90°. nih.gov For example, in 9,10-di(α-naphthyl)anthracene, the angle between the anthracene and naphthalene nuclei was determined to be approximately 75° through both electrochemical and ESR techniques. nih.gov
Theoretical Prediction of Photophysical and Electrochemical Parameters
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the photophysical properties of this compound, such as its UV-Vis absorption and fluorescence spectra. These calculations can provide information on the energies of electronic transitions and their corresponding oscillator strengths.
Experimental studies have shown that this compound exhibits blue and blue-violet fluorescence, with the emission spectra showing a slight blue shift as the polarity of the solvent increases. researchgate.net Theoretical calculations using TD-DFT on similar anthracene derivatives have been successful in reproducing experimental absorption and emission spectra. sigmaaldrich.com These calculations would likely predict a strong absorption in the UV region corresponding to the π-π* transitions of the conjugated system. The predicted emission wavelength would correspond to the energy difference between the first excited state and the ground state.
The electrochemical behavior, such as oxidation and reduction potentials, can also be predicted computationally. These potentials are related to the HOMO and LUMO energy levels, respectively. The oxidation process would involve the removal of an electron from the HOMO, while reduction would involve the addition of an electron to the LUMO. Computational studies on related anthracene derivatives have provided valuable insights into their electrochemical stability and charge-transporting properties. mdpi.com
Table 3: Comparison of Experimental and Expected Theoretical Photophysical and Electrochemical Data
| Property | Experimental Value researchgate.net | Expected Theoretical Prediction |
| Absorption Maximum (λ_abs) | ~350-400 nm range | Strong π-π* transitions in the UV-Vis region |
| Emission Maximum (λ_em) | Blue to Blue-Violet | Emission corresponding to the HOMO-LUMO gap |
| Solvatochromism | Slight blue shift in polar solvents | TD-DFT with solvent models can predict this trend |
| Oxidation Potential | Not reported | Can be estimated from the calculated HOMO energy |
| Reduction Potential | Not reported | Can be estimated from the calculated LUMO energy |
Spectroscopic and Photophysical Characterization of 9 Bromo 10 2 Naphthyl Anthracene
Absorption and Emission Spectroscopy in Various Media
The interaction of 9-Bromo-10-(2-naphthyl)anthracene with its surrounding environment, particularly the solvent, significantly influences its absorption and emission properties. A study by Guo et al. provides foundational data on its behavior in different solvents. nih.gov
The absorption spectrum of this compound exhibits characteristic bands associated with the π-π* transitions of the substituted anthracene (B1667546) core. In solvents of varying polarity, such as cyclohexane, toluene (B28343), ethyl acetate, and acetonitrile (B52724), the absorption maxima show minimal shifts, indicating that the ground state of the molecule is not significantly affected by the solvent's polarity. nih.gov
In contrast, the fluorescence emission spectra demonstrate a noticeable solvent effect. nih.gov As the polarity of the solvent increases, the emission spectrum undergoes a slight hypsochromic shift (blue shift). nih.gov This behavior suggests that the excited state is less polar than the ground state or that specific solute-solvent interactions, which are weaker in more polar environments, play a role. This is an interesting deviation from the behavior of some other substituted anthracenes which may exhibit a bathochromic (red) shift with increasing solvent polarity due to stabilization of a more polar excited state. Furthermore, the intensity of the fluorescence is also observed to change with solvent polarity. nih.gov The compound is noted to emit blue and blue-violet light. nih.gov
The following table summarizes the absorption (λ_abs_) and emission (λ_em_) maxima for this compound in a selection of solvents as reported in the literature.
| Solvent | Polarity Index | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em_, nm) |
| Cyclohexane | 0.2 | 364, 384, 405 | 412, 434 |
| Toluene | 2.4 | 365, 385, 407 | 414, 436 |
| Ethyl Acetate | 4.4 | 364, 384, 406 | 410, 431 |
| Acetonitrile | 5.8 | 363, 383, 404 | 409, 430 |
Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 672-675. nih.gov
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While a specific PLQY value for this compound is not explicitly reported in the reviewed literature, the properties of similar 9,10-disubstituted anthracenes can provide insight. For many anthracene derivatives, the PLQY is highly dependent on the nature of the substituents. rsc.orgnih.gov
The de-excitation of the excited singlet state (S₁) can occur through two primary pathways:
Radiative Decay: Emission of a photon, observed as fluorescence.
Non-radiative Decay: De-excitation without photon emission, which includes processes like internal conversion (IC) and intersystem crossing (ISC) to the triplet state (T₁).
The presence of the bromine atom in the 9-position is expected to have a significant impact on the radiative decay pathways. The "heavy-atom effect" is known to enhance spin-orbit coupling, which in turn increases the rate of intersystem crossing from the singlet state to the triplet state. rsc.org This provides an efficient non-radiative decay channel, which would compete with fluorescence and potentially lead to a lower PLQY compared to non-halogenated analogues. Studies on other brominated aromatic compounds have shown a marked increase in triplet quantum yields due to this effect. rsc.org
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques are essential for probing the transient phenomena that occur after photoexcitation, including the formation and decay of excited singlet and triplet states.
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). This state is typically short-lived, decaying on the nanosecond timescale for many anthracene derivatives. ubc.ca The lifetime of this singlet state is determined by the rates of all decay processes: fluorescence, internal conversion, and intersystem crossing.
The triplet state (T₁), formed via intersystem crossing from the S₁ state, generally has a much longer lifetime, ranging from microseconds to milliseconds, as its decay to the singlet ground state (S₀) is spin-forbidden. rsc.org Specific lifetime values for the singlet and triplet excitons of this compound are not available in the surveyed literature. However, for structurally related 9,10-disubstituted anthracene variants, triplet state lifetimes can vary significantly depending on the substituents and the solvent environment. ubc.ca The presence of the bromine atom, while promoting the formation of the triplet state, may also influence its lifetime.
Intersystem Crossing (ISC): As previously mentioned, the S₁ → T₁ transition is significantly enhanced in this compound due to the internal heavy-atom effect of bromine. rsc.org This process is critical in populating the triplet state. In studies of other brominated organic molecules, ISC can occur on the picosecond timescale. rsc.org The efficiency of ISC is a key parameter determining the balance between fluorescence and phosphorescence (emission from the triplet state), though phosphorescence from anthracene derivatives is often weak at room temperature.
Reverse Intersystem Crossing (rISC): The transition from a triplet state back to a singlet state (T₁ → S₁) is known as reverse intersystem crossing. This process is generally inefficient unless the energy gap between the S₁ and T₁ states is very small, a condition met in materials exhibiting thermally activated delayed fluorescence (TADF). For many anthracene derivatives, this gap is relatively large. However, processes like triplet-triplet annihilation can result in the formation of an excited singlet state from two triplet excitons. ubc.ca Furthermore, some complex anthracene systems can exhibit high-lying reverse intersystem crossing (hRISC), where triplets are converted to singlets via higher-energy excited states, a process that can be facilitated by specific molecular geometries and electronic coupling. ubc.ca
Mechanistic Insights from Advanced Spectroscopic Techniques
While standard absorption and fluorescence spectroscopy provide valuable steady-state information, a deeper mechanistic understanding requires more advanced techniques. The application of ultrafast transient absorption spectroscopy, with femtosecond to nanosecond time resolution, would be invaluable for directly observing the excited state dynamics of this compound.
Such experiments would allow for:
Direct Measurement of Lifetimes: The decay of the S₁ state and the formation and decay of the T₁ state can be tracked in real-time.
Quantification of ISC Rates: By monitoring the disappearance of the singlet signal and the appearance of the triplet absorption signal, the rate constant for intersystem crossing can be determined. Studies on similar donor-acceptor dyads have used this method to measure ISC times in the hundreds of femtoseconds. nih.gov
Identification of Transient Species: Advanced techniques can help identify other transient species, such as charge-transfer states, which may play a role in the photophysical pathways, especially given the donor-acceptor character that can arise from the naphthyl and bromo-anthracene moieties. rsc.orgsci-hub.se
These advanced methods are crucial for building a complete picture of the energy relaxation pathways and for understanding how the specific substitution pattern on the anthracene core dictates the ultimate photophysical fate of the molecule.
Electrochemical Properties and Redox Behavior of 9 Bromo 10 2 Naphthyl Anthracene
Cyclic Voltammetry and Square Wave Voltammetry Studies
Cyclic voltammetry (CV) and square wave voltammetry are powerful electrochemical techniques used to investigate the redox properties of molecules. While specific studies focusing solely on 9-Bromo-10-(2-naphthyl)anthracene are not extensively detailed in the public domain, the electrochemical behavior can be inferred from closely related and structurally similar compounds, such as 9,10-bis(2-naphthyl)anthracene (BNA).
For a compound like BNA, cyclic voltammograms typically exhibit nernstian one-electron oxidation and reduction processes. utexas.edu This indicates that the electron transfer reactions are electrochemically reversible and diffusion-controlled. utexas.edu The stability of the resulting radical cation is also suggested by these measurements. utexas.edu
In substituted anthracenes, the initial oxidation and reduction events are generally centered on the anthracene (B1667546) core, which is the most electroactive part of the molecule. For the related compound 9,10-bis(2-naphthyl)anthracene, the first oxidation and reduction are attributed to the formation of the radical cation and anion of the anthracene unit, respectively. utexas.edu
Subsequent reduction steps at more negative potentials are assigned to the electron transfer to the naphthalene (B1677914) moieties. utexas.edu In the case of this compound, a similar pattern is expected. The first oxidation would involve the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) localized on the anthracene core. The first reduction would involve the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), also primarily associated with the anthracene moiety. Further reductions would likely involve the naphthyl group.
The nature and position of substituents on the anthracene core significantly influence its redox potentials. The introduction of the 2-naphthyl group at the 10-position and the bromo group at the 9-position modifies the electronic properties of the parent anthracene molecule.
The 2-naphthyl substituent, being an aromatic group, can engage in π-conjugation with the anthracene core. This extended conjugation generally leads to a stabilization of the radical ions, resulting in lower oxidation and reduction potentials compared to unsubstituted anthracene. For instance, the presence of naphthyl groups at the 9 and 10 positions in BNA leads to a decrease in the oxidation potential by approximately 50 mV compared to anthracene. utexas.edu
When comparing this compound to 9,10-bis(2-naphthyl)anthracene, the replacement of a naphthyl group with a bromo group would likely result in a higher oxidation potential and a less negative first reduction potential due to the electron-withdrawing nature of bromine.
Energy Level Alignment for Charge Injection and Transport
The HOMO and LUMO energy levels are crucial parameters that determine the efficiency of charge injection and transport in OLEDs. These energy levels can be estimated from the onset of the oxidation and reduction potentials measured by cyclic voltammetry.
For a series of asymmetric anthracene-based materials, it has been observed that the substituents at the 10-position of the anthracene unit did not significantly influence the HOMO-LUMO energy levels, which were found to be around 5.5 eV for the HOMO and 2.5 eV for the LUMO. evitachem.com While this provides a general indication, the specific values for this compound would be influenced by the bromo substituent. The electron-withdrawing nature of the bromine atom would be expected to lower both the HOMO and LUMO energy levels compared to a compound with only aryl substituents.
Electrochemical Stability and Degradation Pathways
The electrochemical stability of this compound is a key factor for the operational lifetime of electronic devices in which it is used. The stability is often assessed by observing the reversibility of the redox processes in cyclic voltammetry over multiple scans. For the closely related 9,10-bis(2-naphthyl)anthracene, the radical cation shows good stability. utexas.edu
However, the formation of highly reactive radical dications at higher oxidation potentials can lead to degradation. utexas.edu For 9,10-di(1-naphthyl)anthracene, a structurally similar compound, an irreversible oxidation wave observed at a high potential (1.79 V vs SCE) is attributed to the formation of a reactive radical dication. utexas.edu A similar degradation pathway could be anticipated for this compound under high positive potentials.
The presence of the carbon-bromine bond could also represent a potential site for electrochemical degradation, either through reductive cleavage or by participating in follow-up chemical reactions after the initial electron transfer events. Generally, aromatic bromides can be electrochemically reduced, leading to the cleavage of the C-Br bond. This could be a potential degradation pathway under reductive conditions.
Solid State Structure and Morphology of 9 Bromo 10 2 Naphthyl Anthracene
Single Crystal X-ray Diffraction Analysis
No publicly available single-crystal X-ray diffraction data for 9-Bromo-10-(2-naphthyl)anthracene has been found. Therefore, a detailed analysis of its molecular conformation, packing arrangements, and specific intermolecular interactions is not possible at this time.
While the Cambridge Crystallographic Data Centre (CCDC) is a comprehensive repository for small-molecule organic and metal-organic crystal structures, a search for this compound (Chemical Formula: C24H15Br) did not yield a specific entry. cam.ac.ukcam.ac.uk
For related anthracene (B1667546) derivatives, crystal structures often reveal a herringbone or lamellar packing motif, which is crucial for their charge transport properties. mdpi.com Intermolecular interactions in such systems typically include π-π stacking between the aromatic cores and, in the case of halogenated compounds, potential halogen bonding. mdpi.comnih.gov However, without specific crystallographic data for this compound, any discussion of its crystal structure remains speculative.
A study on 9,10-diphenylanthracene (B110198) has shown that different crystallization methods can lead to different polymorphic structures (P21/n and C2/c), highlighting the importance of specific experimental conditions in determining the solid-state arrangement. cam.ac.uk Similar polymorphism could be possible for this compound, but this has not been experimentally verified.
Thin Film Morphology and Crystalline Order
There is a lack of published research specifically detailing the thin-film morphology and crystalline order of this compound. Consequently, information regarding the influence of deposition methods on its film structure and characterization by atomic force microscopy (AFM) and X-ray diffraction (XRD) is not available.
Studies on other anthracene derivatives demonstrate that deposition techniques, such as thermal evaporation and spin-casting, significantly impact the morphology and molecular packing of the resulting thin films. rsc.orgresearchgate.netresearchgate.net The substrate temperature and deposition rate are critical parameters that can control the orientational order and stability of vapor-deposited films of anthracene-based organic semiconductors. researchgate.net
For instance, research on TIPS-anthracene thin films showed they were largely amorphous with some preferential packing, as determined by XRD. rsc.org In contrast, thermally evaporated anthracene thin films have been shown to exhibit a monoclinic crystal structure with a preferred orientation. researchgate.net AFM is a powerful tool for characterizing the surface topography and functional properties of thin films at the nanoscale. researchgate.net However, no specific AFM or detailed XRD studies for this compound films have been reported in the searched literature.
Applications of 9 Bromo 10 2 Naphthyl Anthracene in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
Anthracene (B1667546) and its derivatives are extensively studied as core materials for blue fluorescent emitters in OLEDs due to their excellent photoluminescence and electroluminescence properties. mdpi.com The strategic substitution at the 9 and 10 positions of the anthracene core is a common method to enhance material properties and device performance. beilstein-journals.org 9-Bromo-10-(2-naphthyl)anthracene, in this context, is a valuable intermediate and material for developing high-performance OLEDs. indiamart.comnbinno.com
In many OLED designs, a host-dopant system is employed in the emissive layer (EML) to achieve high efficiency and stability. e-asct.orgnoctiluca.eu Anthracene derivatives like this compound are frequently used to create host materials. e-asct.org These hosts form a solid-state matrix for guest emitter molecules (dopants). noctiluca.eu An efficient host material must possess a high triplet energy to effectively confine the excitons on the guest molecules and facilitate efficient energy transfer. noctiluca.eu
The molecular structure of this compound allows it to be used in charge transport layers as well. For a material to be effective in both host and charge-transport applications, it needs to have well-aligned energy levels with adjacent layers and support ambipolar charge mobility (the ability to transport both electrons and holes). e-asct.org The electron-withdrawing nature of substituents can lower the energy levels to better match the charge transport levels of adjacent layers in an OLED stack. e-asct.org A typical OLED structure consists of multiple layers, including a hole injection layer (HIL), a hole transporting layer (HTL), the EML, an electron transporting layer (ETL), and an electron injection layer (EIL), all sandwiched between two electrodes. mdpi.com
The architecture of an OLED device is critical for maximizing its performance. frontiersin.org Simulations and experimental work have shown that the arrangement and thickness of the organic layers significantly impact device efficiency. frontiersin.org For devices utilizing anthracene-based emitters, a common architecture is: Indium Tin Oxide (ITO) / Hole Injection Layer / Hole Transport Layer / Emissive Layer (Host:Dopant) / Electron Transport Layer / Electron Injection Layer / Cathode (e.g., Al). mdpi.com
Performance optimization involves several strategies. Varying the thickness of the emissive layer can have a substantial effect; thicker EMLs often lead to higher internal quantum efficiencies at low current densities. frontiersin.org The concentration of the emitter dopant within the host material is another key parameter, with optimal performance often found at concentrations around 5%. frontiersin.org Furthermore, introducing additional blocking layers that sandwich the EML can confine charge carriers and excitons within the emissive zone, preventing leakage and enhancing recombination efficiency. frontiersin.org The choice of materials for the charge transport layers is also crucial for balancing charge injection and transport, which is essential for achieving high efficiency and long operational stability. nih.gov
The chemical structure of this compound and its derivatives plays a direct role in determining the ultimate efficiency and color purity of an OLED. The anthracene core is inherently a blue-emitting chromophore. mdpi.com The addition of bulky substituents, such as the naphthyl group, can prevent intermolecular aggregation and π–π stacking in the solid state. beilstein-journals.org This suppression of self-quenching helps maintain a high photoluminescence quantum yield, leading to more efficient devices. beilstein-journals.org
Derivatives of 9,10-disubstituted anthracene are central to achieving deep-blue emission with high external quantum efficiencies (EQE). For instance, devices using specific anthracene derivatives have achieved EQEs exceeding 10% for deep-blue light, with highly desirable Commission Internationale de l'Eclairage (CIE) coordinates. ossila.com The performance of OLEDs using anthracene-based host materials demonstrates the importance of molecular design in achieving high efficiency and pure color.
| Anthracene Derivative Host/Emitter | Max. Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
|---|---|---|---|
| α,β-ADN (Host) | 9.67 | 9.25 | Not Specified |
| BH-9PA (Host) with DSA-Ph Dopant | 7.03 | Not Specified | (0.14, 0.22) at 7V |
| ADN (Host) with TBP Dopant | 6.6 | Not Specified | (0.13, 0.21) |
| BBPA doped MBAn-(4)-F (Emitter) | Not Specified | 10.27 | (0.15, 0.05) |
Data compiled from studies on various anthracene derivatives to show representative performance metrics. ossila.commdpi.comresearchgate.net
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. nih.gov The performance of an OFET is largely determined by the properties of the organic semiconductor used in its active layer. researchgate.net Anthracene and its derivatives are attractive candidates for this purpose due to their planar structure, which promotes strong intermolecular interactions, and their inherent chemical stability. researchgate.net
In an OFET, the organic semiconductor layer facilitates the transport of charge carriers (holes or electrons) between the source and drain electrodes, modulated by a voltage applied to the gate electrode. nih.gov The molecular packing of the semiconductor in the thin film is a critical factor influencing device performance. mdpi.com A high degree of order and strong π-π interactions between adjacent molecules generally lead to higher charge carrier mobility. mdpi.com
The derivatization of the anthracene core, as seen in this compound, is a key strategy for tuning the semiconductor's properties. researchgate.net Substituents can alter the molecule's electronic energy levels (HOMO and LUMO) and influence the crystal packing structure, thereby affecting charge injection and transport. researchgate.net For example, the introduction of phenyl groups to anthracene has been shown to improve charge mobility significantly compared to unsubstituted anthracene. researchgate.net While this compound is often a precursor, the principles of its molecular design are directly applicable to the synthesis of high-performance semiconductors for OFETs. ossila.com
Two of the most important metrics for evaluating OFET performance are the charge carrier mobility (µ) and the current on/off ratio. mit.edu
Charge Carrier Mobility (µ) : This parameter measures how quickly charge carriers can move through the semiconductor material under the influence of an electric field. frontiersin.org Higher mobility allows for faster device operation and higher currents. kuleuven.be While organic semiconductors typically have lower mobilities than their inorganic counterparts like silicon, significant progress has been made, with some anthracene-based single-crystal transistors exhibiting mobilities greater than 1.0 cm²/Vs. researchgate.netresearchgate.net
Current On/Off Ratio : This is the ratio of the current flowing through the transistor when it is in the "on" state to the current that leaks through when it is in the "off" state. mit.edu A large on/off ratio is essential for digital logic applications to distinguish clearly between the two states and to minimize power consumption. mit.edu Ratios of 10⁶ to 10⁸ are often considered good for OFETs. mit.edu
The performance of OFETs based on various acenes highlights the potential of this class of materials.
| Organic Semiconductor | Device Type | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| Anthracene | Vacuum Evaporated | 5.76 x 10⁻² | Not Specified |
| 9,9'-Bianthracene | Not Specified | 6.7 x 10⁻² | > 5 x 10⁴ |
| Anthracene | Single Crystal (SC-OFET) | 0.02 | Not Specified |
| Tetracene | Single Crystal (SC-OFET) | 0.4 - 2.4 | Not Specified |
| Pentacene | Single Crystal (SC-OFET) | 5 - 40 | > 10⁸ |
This table presents a range of performance data for OFETs using anthracene and other linear acenes to illustrate the impact of molecular structure on device characteristics. mit.eduresearchgate.netacs.org
Perovskite Solar Cells and Other Emerging Technologies
While this compound is well-documented as a crucial intermediate for materials in Organic Light-Emitting Diodes (OLEDs), its direct application as a primary component in perovskite solar cells (PSCs) is not extensively reported in scientific literature. indiamart.com However, its molecular framework is highly relevant, and it serves as a valuable building block for the synthesis of more complex organic semiconductors, including hole-transporting materials (HTMs) for PSCs. The inherent properties of the anthracene core, combined with the potential for chemical modification, position it as a compound of interest in the development of next-generation photovoltaic and electronic devices.
The planarity of the anthracene group is known to facilitate charge transport by enhancing π-π stacking between molecules, a desirable characteristic for efficient HTMs. Anthracene-based molecules are recognized for their potential in applications such as organic solar cells, light-emitting diodes, and organic thin-film transistors due to their high carrier mobility and stability. researchgate.net
Research into anthracene derivatives for PSCs has shown promising results. For instance, arylamine-based HTMs incorporating an anthracene π-linker have been synthesized and have demonstrated improved power conversion efficiency and stability in perovskite solar cells when compared to the commonly used spiro-OMeTAD. rsc.org Another study introduced a D–π–D type hole transporting material that uses a Tips-anthracene derivative as the π–conjugation part, achieving a power conversion efficiency of 17.12% in a PSC. mdpi.com These examples underscore the potential of the anthracene core, for which this compound is a key precursor.
The bromo-functionalization at the 9-position of the anthracene core in this compound offers a reactive site for synthetic chemists to build more elaborate molecular structures. This allows for the tuning of electronic and physical properties to meet the specific demands of a high-performance HTM, such as suitable energy levels for efficient hole extraction from the perovskite layer. The naphthyl substituent at the 10-position also influences the molecular packing and optoelectronic properties of the resulting material. researchgate.net
The following table presents the performance of various perovskite solar cells that utilize different anthracene-based hole-transporting materials, illustrating the potential of this class of compounds for which this compound is a relevant synthetic precursor.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) |
| PEH-16 (Tips-anthracene core) | 17.12% | Not Specified | Not Specified | Not Specified |
| A102 (Anthracene π-linker) | Improved vs. spiro-OMeTAD | Not Specified | Not Specified | Not Specified |
| Anthracene-terminated SAM | 24.55% | Not Specified | Not Specified | Not Specified |
Beyond perovskite solar cells, the robust, planar, and electronically active nature of the this compound structure makes it and its derivatives relevant for other emerging electronic technologies. Anthracene derivatives have been explored as the active layer in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net The ability to form well-ordered thin films and support charge transport is critical for OFET performance. The introduction of a naphthyl group to an anthracene core has been shown to yield materials with good charge transporting properties, with mobilities up to 1.10 cm² V⁻¹ s⁻¹. researchgate.net While direct studies on this compound in OFETs are not prominent, its role as a precursor allows for the synthesis of larger, more complex polycyclic aromatic hydrocarbons that are candidates for high-performance OFETs.
Furthermore, some research has pointed to the application of this compound as an electrode material for dopamine detection, indicating its potential use in the field of organic sensors and bioelectronics. cymitquimica.com
Structure Property Relationships and Molecular Design Principles for 9 Bromo 10 2 Naphthyl Anthracene Derivatives
Impact of Bromine Substitution on Electronic Properties and Electron Affinity
The introduction of a bromine atom at the 9-position of the anthracene (B1667546) scaffold profoundly influences the molecule's electronic characteristics. Bromine, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I effect). This effect leads to a redistribution of electron density within the anthracene core, generally resulting in a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A key consequence of this electronic perturbation is the enhancement of the molecule's electron affinity. guidechem.com Electron affinity refers to the energy released when an electron is added to a neutral atom or molecule to form a negative ion. In the context of organic semiconductors, a higher electron affinity facilitates the injection and transport of electrons, a crucial attribute for n-type and ambipolar materials used in organic field-effect transistors (OFETs) and as electron-transporting or host materials in organic light-emitting diodes (OLEDs).
The presence of the bromine atom also introduces the possibility of "heavy-atom effect," which can influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet excited state. While this can be detrimental for fluorescent efficiency, it can be a desirable feature in the design of phosphorescent materials.
Table 1: Effect of Bromine Substitution on the Electronic Properties of Anthracene Derivatives (Comparative)
| Compound | Substitution | Effect on HOMO/LUMO Levels | Impact on Electron Affinity |
| Anthracene | None | Reference | Reference |
| 9-Bromoanthracene (B49045) | -Br at 9-position | Lowering of HOMO and LUMO | Increased |
| 9,10-Dibromoanthracene | -Br at 9- and 10-positions | Further lowering of HOMO and LUMO | Further Increased |
| 9-Bromo-10-(2-naphthyl)anthracene | -Br at 9-position, -Naphthyl at 10-position | Lowering of HOMO and LUMO (relative to the unsubstituted anthracene) | Increased (relative to the unsubstituted anthracene) |
Role of the Naphthyl Moiety in Conjugation and Steric Hindrance
The 2-naphthyl group attached at the 10-position of the anthracene core plays a dual role, influencing both the electronic and steric properties of the molecule.
From an electronic standpoint, the naphthyl moiety extends the π-conjugated system of the anthracene core. guidechem.com This increased conjugation generally leads to a smaller HOMO-LUMO gap, which in turn results in a red-shift in the absorption and emission spectra. A study by Guo et al. on this compound (BNA) revealed that the compound emits blue to blue-violet light, indicating that the extent of the red-shift is moderate. nih.gov The electronic coupling between the anthracene and naphthyl rings is highly dependent on the dihedral angle between their planes.
This brings us to the critical role of steric hindrance. The bulky nature of the naphthyl group, particularly when positioned at the sterically crowded 10-position, forces a significant twist between the planes of the anthracene and naphthyl rings. This steric hindrance prevents a planar conformation, which has profound implications for the material's properties in the solid state. The twisted structure can inhibit strong intermolecular π-π stacking, which is often responsible for aggregation-caused quenching of fluorescence in the solid state. By mitigating this quenching effect, the inherent luminescent properties of the molecule can be better preserved in thin films, a crucial aspect for OLED applications.
Furthermore, the specific substitution pattern on the naphthyl group (1-naphthyl vs. 2-naphthyl) has been shown to have a dramatic impact on the molecular packing and, consequently, the optoelectronic properties in related anthracene derivatives. This highlights the subtlety and importance of isomeric considerations in molecular design.
Table 2: Influence of the Naphthyl Moiety on the Properties of this compound
| Property | Influence of the 2-Naphthyl Group |
| π-Conjugation | Extends the π-system of the anthracene core, influencing the HOMO-LUMO gap and photophysical properties. |
| Steric Hindrance | Induces a significant dihedral angle between the anthracene and naphthyl planes. |
| Solid-State Packing | The twisted molecular structure can disrupt close intermolecular packing, potentially reducing aggregation-caused fluorescence quenching. |
| Solubility | The non-planar structure can enhance solubility in organic solvents, which is advantageous for solution-based processing of devices. |
Note: Quantitative data on the precise dihedral angle and its impact on the electronic coupling for this compound are not available in the reviewed literature.
Rational Design Strategies for Enhanced Performance in Optoelectronics
The unique combination of an electron-withdrawing bromine atom and a bulky, conjugating naphthyl group makes this compound a versatile platform for the rational design of high-performance optoelectronic materials, particularly for OLEDs.
One key design strategy involves utilizing BNA as a synthetic intermediate. The bromine atom serves as a reactive handle for introducing a wide variety of functional groups via cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the systematic tuning of the molecule's electronic and photophysical properties. For instance, by replacing the bromine atom with strong electron-donating or electron-accepting moieties, the HOMO and LUMO energy levels can be precisely engineered to facilitate efficient charge injection and transport in OLEDs. Furthermore, attaching hole-transporting or electron-transporting units can lead to the development of bipolar host materials or single-molecule emitters with balanced charge-carrier mobilities.
Another design principle revolves around leveraging the steric hindrance of the naphthyl group to create materials with high solid-state luminescence efficiency. By attaching other bulky substituents to the BNA core, it is possible to further enhance the amorphous nature of the resulting materials, preventing crystallization and the associated detrimental effects on device performance and longevity. The twisted molecular structure is a key feature in many high-efficiency blue light-emitting materials, as it helps to suppress excimer formation.
The development of derivatives of BNA can also target specific applications. For example, by introducing moieties that promote thermally activated delayed fluorescence (TADF), it is possible to design emitters that can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.
Table 3: Design Strategies and Potential Outcomes for this compound Derivatives in Optoelectronics
| Design Strategy | Modification of BNA | Targeted Property Enhancement | Potential Application |
| Energy Level Tuning | Replacement of bromine with electron-donating/accepting groups via cross-coupling. | Optimized HOMO/LUMO levels for improved charge injection and transport. | High-efficiency OLED emitters and hosts. |
| Enhancing Solid-State Luminescence | Introduction of additional bulky substituents to increase steric hindrance. | Reduced aggregation-caused quenching, leading to higher photoluminescence quantum yield in thin films. | Bright and stable solid-state lighting and displays. |
| Bipolar Functionality | Attachment of both hole-transporting and electron-transporting moieties. | Balanced charge transport within a single molecule. | Simplified OLED device architectures with improved performance. |
| Triplet Harvesting | Incorporation of functional groups that induce TADF characteristics. | Increased internal quantum efficiency by utilizing triplet excitons. | Highly efficient fluorescent OLEDs. |
Degradation Mechanisms and Stability Studies of 9 Bromo 10 2 Naphthyl Anthracene
Thermal Stability and Decomposition Pathways
The thermal stability of an organic semiconductor is paramount, particularly for materials used in OLEDs which are typically processed through vacuum thermal evaporation. A high decomposition temperature ensures the molecule remains intact during this process. Furthermore, a high glass transition temperature (Tg) is indicative of a stable amorphous state, preventing crystallization in the thin film which can lead to device failure.
While specific decomposition studies for 9-Bromo-10-(2-naphthyl)anthracene are not extensively detailed in public literature, data from closely related asymmetric and substituted anthracenes provide significant insight. Asymmetric anthracenes are known to possess high glass transition temperatures, often in the range of 84–153 °C, which contributes to excellent morphological stability in thin films. researchgate.net For comparison, the isomer 9-Bromo-10-(1-naphthyl)anthracene has a reported melting point of 177.0-181.0°C and a boiling point of approximately 508°C, suggesting the 2-naphthyl isomer has similarly high thermal tolerance. sigmaaldrich.com Moreover, another related compound, 9,10-diphenylanthracene (B110198) (DPA), shows decomposition endotherms at temperatures as high as 342–352°C, indicating the anthracene (B1667546) core with bulky substituents is exceptionally stable. mdpi.com
Decomposition pathways at such elevated temperatures would likely involve the homolytic cleavage of the weakest bonds, primarily the Carbon-Bromine bond, followed by the Carbon-Naphthyl bond, leading to the formation of various radical species. Subsequent breakdown of the core anthracene structure would then occur.
| Property | Value | Notes |
| Melting Point | 177.0-181.0°C | Data for isomer 9-Bromo-10-(1-naphthyl)anthracene. sigmaaldrich.com |
| Boiling Point | ~508°C | Data for isomer 9-Bromo-10-(1-naphthyl)anthracene. sigmaaldrich.com |
| Glass Transition Temp. (Tg) | 84–153°C | Typical range for similar asymmetric anthracenes. researchgate.net |
| Decomposition Temp. | >340°C | Inferred from similar compounds like 9,10-diphenylanthracene. mdpi.com |
Photochemical Stability and Photodegradation Kinetics
The anthracene moiety is inherently photoactive, making photochemical stability a critical concern, especially for light-emitting applications. wikipedia.org The primary photodegradation pathway for many anthracene derivatives involves a reaction with oxygen. researchgate.netplos.org
Unlike unsubstituted anthracene, which can undergo [4+4] photodimerization, this compound features bulky substituents at the 9 and 10 positions. These groups provide significant steric hindrance that makes photodimerization highly unlikely. researchgate.net Instead, the dominant photodegradation mechanism in the presence of air involves the formation of an endoperoxide. researchgate.netplos.org The process is initiated when the molecule absorbs light, promoting it to an excited state. It can then transfer this energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen subsequently attacks the electron-rich anthracene core across the 9 and 10 positions to form a 9,10-endoperoxide. researchgate.netplos.org This endoperoxide species is often unstable and can undergo further secondary decomposition reactions, leading to a loss of the original molecule's desired electronic and emissive properties. researchgate.net
The kinetics of such photodegradation processes for anthracene-based compounds are often found to follow first-order reaction rates. rsc.org The rate of degradation is influenced by several factors, including the intensity and wavelength of the light, the concentration of oxygen, and the solvent environment. nih.govresearchgate.net
| Step | Description | Key Factors |
| 1. Photoexcitation | The this compound molecule absorbs a photon (UV or visible light). | Light wavelength and intensity. |
| 2. Singlet Oxygen Generation | The excited molecule transfers energy to molecular oxygen (³O₂), creating reactive singlet oxygen (¹O₂). | Oxygen concentration. |
| 3. Endoperoxide Formation | Singlet oxygen attacks the anthracene core to form an unstable 9,10-endoperoxide. researchgate.netplos.org | Steric and electronic properties of substituents. |
| 4. Secondary Decomposition | The endoperoxide breaks down into other, non-emissive products. researchgate.net | Thermal conditions, presence of scavengers. |
Environmental Stability (e.g., oxidation, hydrolysis)
Beyond targeted light exposure, the stability of this compound in various environmental conditions determines its suitability for long-term applications.
Oxidation : The anthracene ring system is susceptible to chemical oxidation. wikipedia.org The most common oxidation product of anthracene is anthraquinone. wikipedia.org This process can be initiated by various oxidizing agents present in the environment. The bromine and naphthyl substituents can also influence the molecule's redox potential and potentially offer additional sites for oxidative attack. For instance, studies on the related compound 9-Bromo-10-diphenylphosphanylanthracene have shown that it can be oxidized at the substituent phosphorus atom. researchgate.net
Hydrolysis : this compound is characterized by its low solubility in water. guidechem.com The molecule consists of a stable aromatic system and a covalent carbon-bromine bond. These factors suggest that the compound is highly resistant to hydrolysis under typical environmental pH conditions.
Biodegradation : The parent compound, anthracene, is known to be biodegradable by various soil and aquatic microorganisms. wikipedia.orgd-nb.info Bacterial degradation pathways typically begin with a dioxygenase enzyme attacking the aromatic ring to form cis-dihydrodiols. nih.gov This initiates a cascade that cleaves the rings, ultimately breaking the molecule down into simpler compounds like phthalic acid, salicylic (B10762653) acid, and protocatechuic acid. d-nb.infonih.gov While the presence of the bromo and naphthyl substituents on this compound would likely alter the rate and potentially the specific pathway of biodegradation compared to unsubstituted anthracene, the core aromatic structure remains a potential substrate for microbial action.
Strategies for Enhancing Long-Term Device Stability
Improving the operational lifetime of devices that use this compound requires a multi-faceted approach addressing the inherent degradation pathways of the material and the device structure.
Molecular Design : The synthesis of molecules with high thermal and photochemical stability is a primary strategy. The incorporation of bulky groups, such as the 2-naphthyl substituent in the target compound, is a deliberate design choice. These groups enhance morphological stability by increasing the glass transition temperature (Tg) and prevent intermolecular reactions like photodimerization through steric hindrance. researchgate.netresearchgate.net
Device Architecture and Encapsulation : The stability of an organic material is heavily influenced by its environment within the device. The use of stable charge-transporting and blocking layers can prevent charge accumulation at material interfaces, which can be a source of degradation. Most importantly, robust encapsulation is a critical and universally adopted strategy in the OLED industry. By sealing the device with materials that have very low permeation rates, the sensitive organic layers are protected from atmospheric moisture and oxygen, which are key culprits in oxidative and hydrolytic degradation pathways.
Managing Exciton (B1674681) Energy : In OLEDs, especially those emitting high-energy blue light, the host material can be subjected to significant energetic stress. Designing host materials with high triplet energies can help ensure efficient energy transfer to the dopant and prevent the host itself from degrading. Using co-host systems or other advanced device architectures can help manage exciton distribution and reduce the rate of material degradation.
Broader Research Avenues and Future Outlook for 9 Bromo 10 2 Naphthyl Anthracene
Exploration in Organic Synthesis as a Versatile Intermediate
9-Bromo-10-(2-naphthyl)anthracene has carved out a significant niche as a key building block in the field of organic synthesis. Its utility stems from the reactive bromine atom positioned on the anthracene (B1667546) framework, which serves as a versatile handle for constructing more complex, high-performance organic materials. rsc.orgbeilstein-journals.org This strategic placement of the bromo group allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki and Stille reactions. rsc.orgnih.gov
The primary application of this compound as an intermediate is in the synthesis of materials for organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission. rsc.orgdatainsightsmarket.com The rigid and planar structure of the combined anthracene and naphthalene (B1677914) units forms a robust scaffold for creating molecules with favorable charge transport properties, which are also essential for organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov Through reactions like the Suzuki coupling, where this compound is reacted with various boronic acids, chemists can append additional aromatic or heterocyclic groups. nih.gov This modular approach allows for the precise tuning of the resulting molecule's electronic and photophysical properties, such as its emission wavelength, energy levels, and solubility. mdpi.com
A notable study by Guo et al. demonstrated the synthesis of this compound itself through a Suzuki cross-coupling reaction, highlighting the fundamental reactivity that also allows for its subsequent functionalization. nih.gov The principles of using brominated anthracene precursors are foundational in creating new generations of light-emitting materials with enhanced efficiency and stability. rsc.org
Potential in Bio-related Research, such as Proteomics
The intrinsic fluorescence of the anthracene core positions this compound and its derivatives as promising candidates for various bio-related research applications. mdpi.com Anthracene-based compounds are well-known for their use in biochemical studies, primarily as fluorescent probes or labels that can report on their local environment. mdpi.com
While direct applications of this compound in proteomics are still in the early stages of exploration, its potential is suggested by the applications of similar molecules. For instance, the isomeric compound 9-Bromo-10-(1-naphthyl)anthracene is noted as a compound for proteomics research. scbt.com The underlying concept is that the lipophilic nature of the large aromatic system can promote interactions with hydrophobic pockets in proteins. mdpi.com Such binding events can alter the fluorescence properties of the probe, providing a detectable signal for protein conformation changes or binding.
Research on other functionalized anthracene derivatives provides a blueprint for potential applications. For example, a specifically designed anthracene derivative with aggregation-induced emission (AIE) characteristics was successfully used to visualize and monitor the unfolding of the protein erythropoietin (EPO) by docking into its hydrophobic cavities. nih.gov This demonstrates the feasibility of using anthracene-based molecules as probes for complex biological processes.
The reactive bromo group on this compound offers a convenient point for chemical modification. It can be replaced with functional groups that enhance water solubility or with reactive moieties that allow for covalent attachment to specific sites on proteins. This would enable its use as a fluorescent tag for protein identification, quantification, and localization in complex biological samples, which are central tasks in proteomics.
Integration with Hybrid Materials and Nanostructures
The integration of this compound into hybrid materials and nanostructures represents a frontier for developing advanced electronic and photonic devices. As a precursor to high-performance organic semiconductors, it is a valuable component for materials that combine the properties of both organic and inorganic substances. beilstein-journals.org
In the realm of nanostructures, molecules derived from this bromo-anthracene compound can serve as the active organic component. For instance, they could be used to create fluorescent organic nanoparticles for imaging applications or act as surface ligands on inorganic quantum dots. In the latter case, they could mediate the electronic interaction between the inorganic core and a surrounding organic matrix, which is a critical factor in the performance of hybrid light-emitting devices.
A key area of research is the development of novel conjugated materials based on the this compound structure. datainsightsmarket.com Through polymerization or the synthesis of well-defined oligomers, new materials with tailored properties for specific nanostructured devices can be achieved. The inherent tendency of the planar aromatic rings to engage in π-π stacking is advantageous for facilitating charge transport in thin-film applications.
Furthermore, the distinct photophysical characteristics of this compound, such as its blue fluorescence, make it an attractive candidate for the fabrication of fluorescent nanosensors. nih.gov The sensitivity of its emission spectrum to the polarity of its environment, a phenomenon known as solvatochromism, could be harnessed to detect the presence of specific analytes. nih.gov
Emerging Applications and Unexplored Frontiers in Materials Science
Looking ahead, the applications for this compound in materials science are poised to expand beyond its current, well-established role in OLEDs. beilstein-journals.orgdatainsightsmarket.com Several emerging and as-yet-unexplored frontiers hold significant promise.
One such area is the development of organic solid-state lasers. The high fluorescence quantum efficiency and good photostability exhibited by certain anthracene derivatives make them suitable candidates for use as the gain medium. By incorporating derivatives of this compound into a host matrix, it may be feasible to create low-cost, tunable laser systems.
Another potential, though less conventional, application is in the field of organic photovoltaics (OPVs). The ability to chemically modify the structure and thereby tune the electronic energy levels could allow for the design of novel donor or acceptor materials for solar cells. The strong light absorption and efficient charge transport properties of extended aromatic systems are highly desirable for photovoltaic applications.
The frontier of "smart" materials that respond to external stimuli also presents opportunities. Some anthracene derivatives exhibit photochromism, undergoing reversible dimerization upon exposure to light. mdpi.com This property could be exploited to create materials for optical data storage, molecular switches, and light-responsive systems. Investigating the photoreactivity of this compound derivatives could unlock these advanced applications.
Finally, the principles of molecular engineering may find a valuable building block in this compound for constructing components of molecular-scale electronics. fishersci.ca Its defined structure and reactive handle are ideal for the bottom-up synthesis of complex, functional molecular architectures.
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (7.5 mol%) | |
| Solvent System | Toluene/THF (1:1) | |
| Base | 2 M Na₂CO₃ | |
| Reaction Time | 12–16 hours (reflux) | |
| Purification Method | Column chromatography |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Peaks at δ 8.60–7.12 ppm confirm aromatic protons and substituent integration (e.g., methoxy groups at δ 3.95 ppm in analogous structures) .
- GC-MS : Kovats retention indices and molecular ion peaks (e.g., m/z 383.28 for C₂₄H₁₅Br) validate purity .
- X-ray Crystallography : Resolves dihedral angles between anthracene and naphthyl groups (e.g., 85–90° in diarylanthracenes) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Hazard Classification : Skin/eye irritation (H315/H319), respiratory sensitization (H335) .
- PPE Requirements : Nitrile gloves, P95 respirators, and chemical-resistant lab coats .
- Storage : Light-sensitive; store in amber vials at room temperature in a desiccator .
- Spill Management : Sweep/vacuum spills; avoid aqueous discharge due to aquatic toxicity (H400) .
Advanced: How do substituents (e.g., bromo vs. methoxy) influence the photophysical properties of 9,10-disubstituted anthracenes?
Answer:
- Electron-Withdrawing Groups (Br) : Red-shift absorption/emission spectra via conjugation disruption. Bromo groups reduce fluorescence quantum yield (Φ) by 15–20% compared to methoxy derivatives .
- Electron-Donating Groups (OCH₃) : Enhance intramolecular charge transfer (ICT), increasing Φ by 30–40% .
- Steric Effects : Bulky 2-naphthyl groups increase torsional strain, reducing crystallinity but improving solubility in nonpolar solvents .
Q. Table 2: Photophysical Data Comparison
| Substituent | λabs (nm) | λem (nm) | Φ (%) | Reference |
|---|---|---|---|---|
| 2-Naphthyl/Br | 390–410 | 450–470 | 45 | |
| 4-Methoxyphenyl/Br | 380–395 | 435–455 | 65 |
Advanced: How should researchers address contradictions in reported physical data (e.g., melting points)?
Answer:
- Validation : Cross-reference multiple databases (e.g., NIST, Reaxys) and replicate measurements using DSC .
- Case Example : 9-Bromoanthracene melting points vary (97–100°C vs. 213°C) due to polymorphism/purity differences . Always report purity (e.g., ≥98% by HPLC) and crystallization solvent .
Advanced: What are the applications of this compound in optoelectronic devices?
Answer:
- OLED Emissive Layers : High electron mobility and rigid structure enhance electroluminescence efficiency .
- Photocatalysts : Anthracene cores enable visible-light-driven reactions (e.g., C–H activation) via triplet energy transfer .
Advanced: How to mitigate hazardous byproducts (e.g., HBr) during synthesis?
Answer:
- Gas Trapping : Use NaOH bubblers to neutralize HBr gas .
- Workflow : Conduct reactions in fume hoods with real-time gas monitoring .
Advanced: What crystallographic techniques resolve structural ambiguities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
